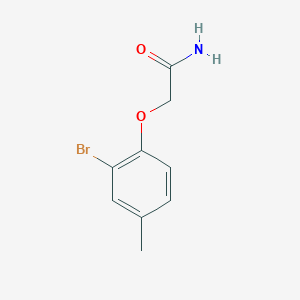
2-(((Benzyloxy)carbonyl)amino)-5-oxotetrahydrofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step processes. For instance, Yoshimura et al. (1982) described the synthesis of stereoisomers of 4-amino-2-(hydroxymethyl)tetrahydrofuran-4-carboxylic acid from D-ribose, highlighting complex reaction sequences leading to tetrahydrofuran derivatives (Yoshimura, Kondo, Ihara, & Hashimoto, 1982).
Molecular Structure Analysis
The molecular structure of similar compounds is often characterized using techniques like NMR. Hungerford et al. (2000) reported on the molecular structure of tetrahydrofuran amino acids derived from D-ribose, demonstrating the complexity of these molecules (Hungerford, Claridge, Watterson, Aplin, Moreno, & Fleet, 2000).
Chemical Reactions and Properties
Compounds like 2-(((Benzyloxy)carbonyl)amino)-5-oxotetrahydrofuran-2-carboxylic acid participate in various chemical reactions. Jõgi et al. (2006) explored the asymmetric synthesis of related compounds, indicating the chemical versatility of these molecules (Jõgi, Paju, Pehk, Kailas, Müürisepp, Kanger, & Lopp, 2006).
Physical Properties Analysis
The physical properties of these compounds are typically characterized through experimental analysis. This includes studies of melting points, solubility, and crystalline structure, as seen in research by Diana et al. (2019), who investigated the crystal structures of related benzo-furan derivatives (Diana, Tuzi, Panunzi, Carella, & Caruso, 2019).
Chemical Properties Analysis
Chemical properties such as reactivity and stability are key to understanding these compounds. For instance, Liebeskind et al. (2016) studied reactions involving carboxylic acids and amino acids, shedding light on the chemical properties of similar compounds (Liebeskind, Gangireddy, & Lindale, 2016).
Mechanism of Action
Target of Action
It is known that the compound is a derivative of glycine , an amino acid that plays a crucial role in the central nervous system and is involved in various metabolic pathways.
Mode of Action
The compound, also known as “2-(CBZ-AMINO)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID”, is a protected form of an amino acid. The benzyloxycarbonyl (Cbz) group is a carbamate protecting group used in organic synthesis . It protects the amino group by preventing it from reacting prematurely during the synthesis process. The Cbz group can be removed under certain conditions, such as hydrogenation , to reveal the free amino group, allowing it to participate in subsequent reactions.
Biochemical Pathways
The compound is likely involved in the biochemical pathways related to the metabolism of glycine and its derivatives . .
Action Environment
The action, efficacy, and stability of “2-(((Benzyloxy)carbonyl)amino)-5-oxotetrahydrofuran-2-carboxylic acid” can be influenced by various environmental factors. For instance, the removal of the Cbz protecting group can be influenced by the presence of certain catalysts and the pH of the environment . Additionally, factors such as temperature and solvent can affect the stability of the compound and its reactivity in chemical reactions .
Safety and Hazards
Future Directions
The future directions of research on similar compounds often involve extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
properties
IUPAC Name |
5-oxo-2-(phenylmethoxycarbonylamino)oxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO6/c15-10-6-7-13(20-10,11(16)17)14-12(18)19-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCUKPVNIHDFNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1=O)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((Benzyloxy)carbonyl)amino)-5-oxotetrahydrofuran-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



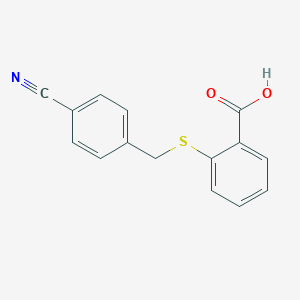

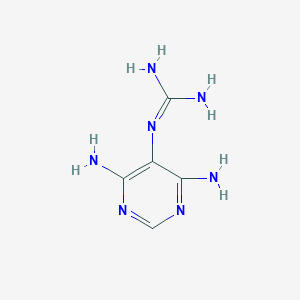
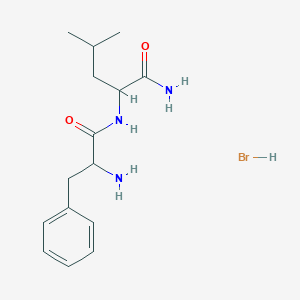


![2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B34173.png)
![2H-Thieno[2,3-d][1,2,3]triazole-5-carboxylic acid](/img/structure/B34174.png)
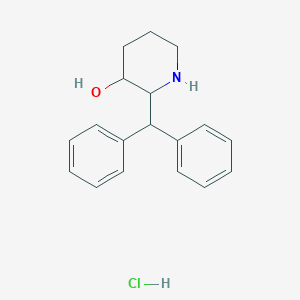
![(2R)-2-Amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid](/img/structure/B34177.png)
